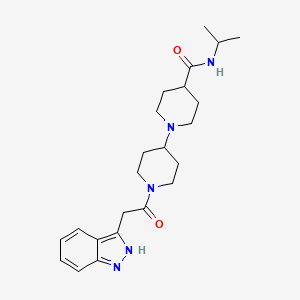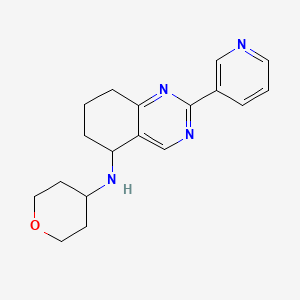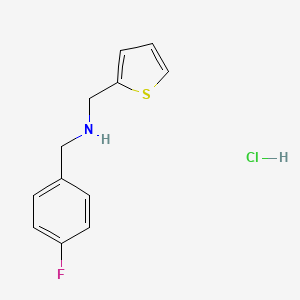![molecular formula C23H27N3O3 B6126870 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6126870.png)
1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide, also known as CPP-ACP, is a compound that has gained significant attention in the field of dentistry. CPP-ACP is a bioactive peptide that has been found to have a beneficial effect on dental health.
Mécanisme D'action
1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide works by binding to the tooth surface and forming a protective layer that helps to prevent demineralization. It also helps to promote the remineralization of the enamel by providing a source of calcium and phosphate ions. 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been found to be effective in reducing the loss of mineral content from the enamel and promoting the formation of new mineral crystals.
Biochemical and Physiological Effects
1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been found to have a number of biochemical and physiological effects. It has been found to increase the pH of dental plaque, which helps to prevent the growth of bacteria that can cause tooth decay. 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has also been found to inhibit the growth of Streptococcus mutans, a bacterium that is associated with tooth decay. In addition, 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been found to increase the production of saliva, which helps to neutralize acids in the mouth and prevent tooth decay.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide in lab experiments is that it is a well-characterized compound that has been extensively studied. This makes it easier to design experiments and interpret the results. However, one of the limitations of using 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide in lab experiments is that it can be difficult to obtain in large quantities, which can limit the scope of some experiments.
Orientations Futures
There are several future directions for research on 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide. One direction is to investigate the potential use of 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide in the prevention and treatment of dental caries. Another direction is to investigate the use of 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide in the treatment of dentin hypersensitivity. Finally, there is a need for further research on the mechanism of action of 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide and its effects on the oral microbiome.
Conclusion
In conclusion, 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide is a bioactive peptide that has been found to have a beneficial effect on dental health. It has been extensively studied for its potential use in dental applications, and has been found to be effective in promoting the remineralization of enamel and reducing the loss of mineral content. 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has a number of biochemical and physiological effects, and has several advantages and limitations for lab experiments. There are several future directions for research on 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide, including investigating its potential use in the prevention and treatment of dental caries and dentin hypersensitivity.
Méthodes De Synthèse
1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide can be synthesized using solid-phase peptide synthesis. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain. The final product is obtained by cleaving the peptide from the resin support and removing the protecting groups.
Applications De Recherche Scientifique
1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been extensively studied for its potential use in dental applications. It has been found to have a significant effect on the remineralization of enamel, which is the process of restoring the mineral content of the enamel that has been lost due to demineralization. 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has also been found to have a beneficial effect on dentin hypersensitivity, which is a condition characterized by sharp pain in response to external stimuli.
Propriétés
IUPAC Name |
1-(2-cyclopentylacetyl)-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c27-22(15-17-7-1-2-8-17)26-14-6-11-20(26)23(28)25-19-10-3-4-12-21(19)29-18-9-5-13-24-16-18/h3-5,9-10,12-13,16-17,20H,1-2,6-8,11,14-15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBHQRXSOWYOHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCC2C(=O)NC3=CC=CC=C3OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B6126791.png)
![3-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B6126793.png)



![[1'-(5-isoquinolinylmethyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B6126833.png)

![ethyl 5-benzyl-2-[({2-[(5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6126844.png)
![2-[4-(2,5-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6126846.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6126857.png)
![1-[(4-hydroxy-2-quinazolinyl)methyl]-4-piperidinecarboxamide](/img/structure/B6126864.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(1-piperidinyl)acetamide](/img/structure/B6126878.png)
![2-butyl-5-(3-methoxyphenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B6126890.png)
![2-methyl-6-({[2-(1-pyrrolidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}amino)-2-heptanol](/img/structure/B6126899.png)